

Synthesizing Antibody-Drug Conjugates with SPDP Linker: An Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker molecule connecting the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. **N-succinimidyl 3-(2-pyridyldithio)propionate** (SPDP) is a heterobifunctional crosslinker widely used in the synthesis of ADCs.[1][2] It facilitates the formation of a cleavable disulfide bond between the antibody and a sulfhydryl-containing drug molecule. This application note provides a detailed protocol for the synthesis, purification, and characterization of an ADC using the SPDP linker.

The synthesis process involves a two-step reaction. First, the primary amines (e.g., on lysine residues) of the antibody are modified with the N-hydroxysuccinimide (NHS) ester end of the SPDP linker.[1][2] In the second step, the pyridyldithiol group of the SPDP-modified antibody reacts with a sulfhydryl group on the drug molecule to form a stable, yet cleavable, disulfide bond.[1][2] The release of pyridine-2-thione during this second reaction can be monitored spectrophotometrically to track the progress of the conjugation.[1]

Materials and Reagents



Material/Reagent	Supplier	Catalog Number
Monoclonal Antibody (e.g., Trastuzumab)	Various	N/A
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate)	Thermo Fisher Scientific	21857
Sulfhydryl-containing drug (e.g., Monomethyl auristatin E with a thiol handle)	Various	N/A
Dimethyl sulfoxide (DMSO), anhydrous	Sigma-Aldrich	276855
Phosphate-Buffered Saline (PBS), pH 7.2-7.4	Gibco	10010023
Borate Buffer, pH 8.5	Sigma-Aldrich	B0394
Dithiothreitol (DTT)	Sigma-Aldrich	D0632
Size Exclusion Chromatography (SEC) Column (e.g., Superdex 200)	Cytiva	28-9909-44
Hydrophobic Interaction Chromatography (HIC) Column (e.g., Phenyl Sepharose)	Cytiva	17-0965-01
Sodium Dodecyl Sulfate- Polyacrylamide Gel Electrophoresis (SDS-PAGE) reagents	Bio-Rad	Various
Mass Spectrometer (for DAR determination)	Various	N/A

Experimental Protocols Antibody Modification with SPDP



This protocol describes the modification of a monoclonal antibody with the SPDP linker.

1.1. Preparation of Reagents:

- Antibody Solution: Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.2-7.4.
- SPDP Stock Solution: Immediately before use, dissolve SPDP in anhydrous DMSO to a concentration of 20 mM.[3]

1.2. Modification Reaction:

- Add a 5 to 20-fold molar excess of the SPDP stock solution to the antibody solution. The
 exact molar ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).
- Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.[3]
- Remove the excess, unreacted SPDP and the N-hydroxysuccinimide byproduct by size exclusion chromatography (e.g., using a desalting column) equilibrated with PBS.
- 1.3. Determination of Pyridyldithiol Loading (Optional but Recommended):
- Measure the absorbance of the SPDP-modified antibody at 280 nm and 343 nm.
- Add DTT to a final concentration of 10 mM to a small aliquot of the modified antibody to release the pyridine-2-thione.
- After 15 minutes, measure the absorbance at 343 nm again.
- Calculate the concentration of released pyridine-2-thione using its molar extinction coefficient
 (ε₃₄₃ = 8,080 M⁻¹cm⁻¹) to determine the number of pyridyldithiol groups incorporated per
 antibody.

Conjugation of SPDP-Modified Antibody with a Sulfhydryl-Containing Drug

This protocol details the conjugation of the SPDP-activated antibody with a thiol-containing drug molecule.



2.1. Preparation of Reagents:

- SPDP-Modified Antibody: Use the purified antibody from step 1.
- Sulfhydryl-Containing Drug Solution: Dissolve the drug in DMSO to a concentration that allows for a 1.5 to 5-fold molar excess relative to the incorporated pyridyldithiol groups on the antibody.

2.2. Conjugation Reaction:

- Add the sulfhydryl-containing drug solution to the SPDP-modified antibody solution.
- Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[4]
- The progress of the reaction can be monitored by measuring the increase in absorbance at 343 nm due to the release of pyridine-2-thione.[1]

Purification of the Antibody-Drug Conjugate

Purification is crucial to remove unreacted drug, linker, and potential aggregates. A multi-step chromatography approach is typically employed.

- 3.1. Size Exclusion Chromatography (SEC):
- Equilibrate a SEC column (e.g., Superdex 200) with PBS, pH 7.4.
- Load the conjugation reaction mixture onto the column.
- Elute with PBS at a flow rate appropriate for the column.
- Collect fractions corresponding to the monomeric ADC peak, which will elute first. This step removes unconjugated drug and linker.[5]
- 3.2. Hydrophobic Interaction Chromatography (HIC):
- HIC is used to separate ADC species with different drug-to-antibody ratios and to remove unconjugated antibody.[6][7]



- Equilibrate a HIC column (e.g., Phenyl Sepharose) with a high-salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).[7]
- Load the SEC-purified ADC onto the column.
- Elute with a decreasing salt gradient (e.g., a linear gradient to 25 mM Sodium Phosphate, pH 7.0).[7]
- Fractions containing ADCs with higher DARs will have stronger hydrophobic interactions and will elute later in the gradient.[6] Collect fractions based on the desired DAR profile.

Characterization of the Antibody-Drug Conjugate

The purified ADC must be thoroughly characterized to ensure its quality and consistency.

- 4.1. Purity and Aggregation Analysis by SEC:
- Analyze the purified ADC using an analytical SEC column to determine the percentage of monomer, aggregate, and fragment.
- 4.2. Drug-to-Antibody Ratio (DAR) Determination:
- UV-Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.[8]
- Hydrophobic Interaction Chromatography (HIC): Analytical HIC can resolve ADC species
 with different numbers of conjugated drugs, allowing for the determination of the average
 DAR and the distribution of drug loading.[8]
- Mass Spectrometry (MS): Intact mass analysis of the ADC under denaturing or nondenaturing conditions provides a precise measurement of the mass of different ADC species, from which the DAR and drug load distribution can be accurately calculated.[9]
- 4.3. SDS-PAGE Analysis:
- Analyze the purified ADC by SDS-PAGE under both reducing and non-reducing conditions to confirm the integrity of the antibody and the successful conjugation.



Quantitative Data Summary

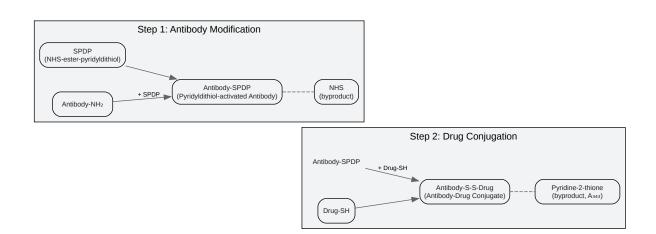
The following table summarizes typical quantitative data obtained during the synthesis and characterization of an ADC using the SPDP linker. These values are representative and may vary depending on the specific antibody, drug, and reaction conditions.

Parameter	Typical Value/Range	Method of Analysis
Antibody Modification		
Molar Ratio of SPDP to Antibody	5:1 to 20:1	N/A
Pyridyldithiol groups per Antibody	2 - 8	Spectrophotometry (Pyridine- 2-thione release)
Conjugation		
Molar Ratio of Drug to Pyridyldithiol	1.5:1 to 5:1	N/A
Conjugation Efficiency	> 90%	HIC, MS
Purification		
Recovery from SEC		UV Absorbance at 280 nm
Recovery from HIC	70 - 90%	UV Absorbance at 280 nm
Final ADC Characterization		
Average Drug-to-Antibody Ratio (DAR)	2 - 4	HIC, MS, UV-Vis Spectroscopy[8][9]
Purity (Monomer Content)	> 95%	Size Exclusion Chromatography[5]
Aggregate Content	< 5%	Size Exclusion Chromatography[5]
Endotoxin Level	< 0.5 EU/mg	LAL Assay

Visualizations



Chemical Reaction Pathway

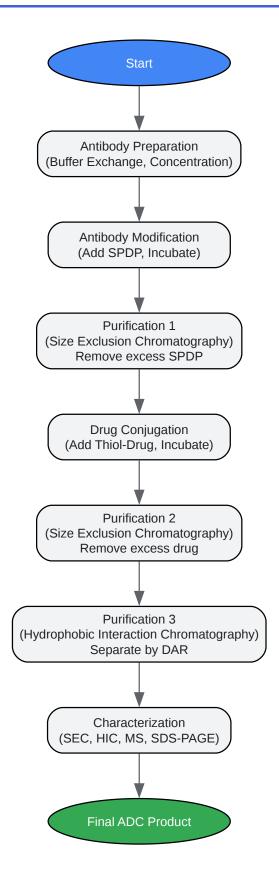


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Caption: Chemical reaction pathway for ADC synthesis using SPDP.

Experimental Workflow





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Caption: Experimental workflow for ADC synthesis and characterization.



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